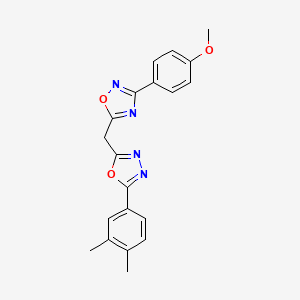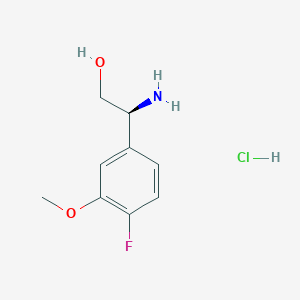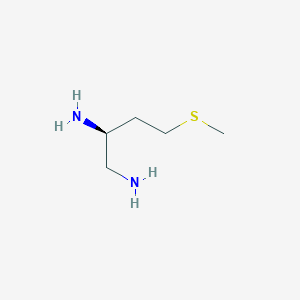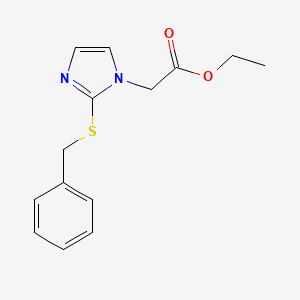![molecular formula C23H25N5O5 B3011880 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-48-1](/img/structure/B3011880.png)
7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Comprehensive Analysis of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The compound 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been the subject of several studies. It is a member of the [1,2,4]triazolo[1,5-a]pyrimidine family and has shown potential for various applications, including antimicrobial activity and inhibition of influenza virus RNA polymerase PA-PB1 subunit heterodimerization .
Synthesis Analysis
The synthesis of this compound involves multi-component reactions, such as the reaction of hydrazonoyl halides with specific reagents, leading to the formation of the desired compound . Additionally, the compound has been synthesized through a three-component reaction of acetoacetanilides with a mixture of aromatic aldehyde and 5-aminotetrazole, confirming its proposed structures through spectroscopy and mass spectrometry .
Molecular Structure Analysis
The molecular structure of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been established through X-ray analysis, confirming the formation of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine .
Chemical Reactions Analysis
The compound has been involved in various chemical reactions, including alkylation, cyclization, substitution, and regioselective synthesis, leading to the formation of different derivatives and isomeric compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have been characterized with respect to antimicrobial activity and its potential to inhibit influenza virus RNA polymerase PA-PB1 subunit heterodimerization .
"REACTIONS OF HYDRAZONOYL HALIDES 371: SYNTHESIS OF TRIAZOLO[4,3-a]PYRIMIDINES, 1,3,4-THIADIAZOLES AND 1,3,4-SELENADIAZOLES" "Synthesis and antimicrobial activity of n,7-diaryl-5-methyl-4,7-dihydrotetrazolo[1,5-a] pyrimidine-6-arboxamides" "New spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine as a product of multicomponent reaction" "A Convenient Synthesis of Thiazolo [ 3,2-a } - & Triazolo [ 4,3-a ]- Pyrimidines & Pyrimido [ 2,1-c ] Triazine Derivatives" "Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives."
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research focuses on synthesizing novel triazolopyrimidine derivatives and evaluating their biological activities. For instance, a study involved synthesizing a series of triazolopyrimidines using the Biginelli protocol, which were then assessed for antimicrobial and antioxidant activities (Gilava et al., 2020). This approach demonstrates the compound's potential in developing new antimicrobial agents.
Material Science and Crystallography
The structural characterization of triazolopyrimidine derivatives contributes to material science and crystallography. For example, the molecular structure of a similar triazolopyrimidine compound was studied in different crystal environments, revealing insights into its potential biological activity and supramolecular architecture (Canfora et al., 2010). These findings are crucial for understanding the interactions and properties of such compounds at the molecular level.
Heterocyclic Chemistry
The compound is also relevant in heterocyclic chemistry, where its derivatives are synthesized for various applications. Research includes the synthesis of triazolopyrimidines and their derivatives through reactions with different reagents, exploring their chemical properties and potential uses (El-Agrody et al., 2001). These studies highlight the versatility of triazolopyrimidine compounds in synthesizing novel heterocyclic compounds.
Antimicrobial and Antifungal Activities
Several studies have synthesized novel triazolopyrimidine derivatives to evaluate their antimicrobial and antifungal activities. For example, novel triazolopyrimidine-carbonylhydrazone derivatives were synthesized and showed promising fungicidal activities, indicating the potential of such compounds in addressing fungal infections (Li De-jiang, 2008).
Propriétés
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-7-6-8-16(31-3)20(14)33-5)28-23(25-12)26-22(27-28)13-9-10-15(30-2)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRPTKXNFYZOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenoxy]acetic acid](/img/structure/B3011803.png)
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)


![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)